Lapatinib is a selective, small molecule inhibitor of the intracellular tyrosine kinase domain of both EGFR (ErbB1) and HER2 (ErbB2) receptor tyrosine kinases. [] It is classified as a tyrosine kinase inhibitor and has been investigated for its potential in treating various cancers, particularly HER2-positive breast cancer. []
Lapatinib is a solid, lipophilic compound with low aqueous solubility. It exists in various polymorphic forms, each exhibiting distinct physicochemical properties. [, ] The solubility, stability, and bioavailability of lapatinib are influenced by factors such as pH, temperature, and the presence of excipients. [, ]
CAS No.: 13734-41-3
CAS No.: 56505-80-7
CAS No.: 2134602-45-0
CAS No.: 2647-50-9
CAS No.: 22108-99-2